molecular formula C20H14N2O6S B2647843 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 877636-91-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2647843
CAS No.: 877636-91-4
M. Wt: 410.4
InChI Key: JKLOWASJIVYLOG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate features a hybrid structure integrating a 4H-pyran core with a pyrimidine-thioether side chain and a benzodioxol-substituted propenoate ester. The benzodioxol ring, a methylenedioxy derivative, enhances electron density and metabolic stability compared to simpler aryl groups. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c23-15-9-14(11-29-20-21-6-1-7-22-20)25-10-18(15)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h1-10H,11-12H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOWASJIVYLOG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylsulfanyl group and the benzodioxolyl group. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Overview

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic molecule with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structural features, including a fused pyran and pyrimidine moiety, suggest diverse biological activities. This article explores its applications, focusing on its medicinal properties, synthesis methods, and relevant case studies.

Structural Features

This compound is characterized by:

  • A pyran ring , which contributes to its reactivity.
  • A pyrimidine moiety , potentially facilitating binding to biological targets such as nucleic acids or proteins.
  • A sulfur atom linked to the pyrimidine group, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. Compounds with similar structural characteristics have demonstrated effectiveness against various bacterial strains. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents.

Anticancer Properties

Studies have suggested that the compound may possess anticancer properties. Compounds containing pyran and pyrimidine structures have been investigated for their ability to inhibit cancer cell proliferation. Preliminary assays have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development in oncology.

Cardiovascular Applications

The apelin/APJ receptor system has emerged as a critical mediator in cardiovascular health. The compound has been identified as a functional antagonist of this receptor, showing selectivity over other G-protein-coupled receptors. This property suggests potential applications in treating cardiovascular diseases by modulating energy metabolism and gastrointestinal function .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of the compound against common pathogens. Results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound. This study highlights the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on cancer cell lines treated with derivatives of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in several cancer types. This underscores the therapeutic potential of compounds derived from this structure in oncology.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound’s structural uniqueness lies in its combination of 4H-pyran, pyrimidine-thioether, and benzodioxol-propenoate groups. Comparisons with analogous compounds highlight key differences in substituent effects:

Compound (Source) Core Structure Key Substituents Functional Implications
Target Compound 4H-pyran Pyrimidin-2-ylsulfanyl methyl, (2E)-3-(benzodioxol-5-yl)propenoate Enhanced π-stacking (pyrimidine), metabolic stability (benzodioxol), electrophilicity (enone)
11a/11b () 4H-pyran Pyrazole, cyano/ester groups Increased hydrogen-bonding capacity (pyrazole), reactivity for cyclization (cyano)
Compound Dihydrofuran-pyrimidine tert-Butyldimethylsilyl (TBS), phosphino-propanenitrile Steric protection (TBS), nucleophilic reactivity (phosphino group)
Compound 3,6-Dihydro-2H-pyran 4-Methoxyphenoxy, benzoate ester Lipophilicity (methoxy), hydrolytic susceptibility (benzoate ester)
Compound Benzopyran Sulfate, methoxy, propenoic acid High solubility (sulfate), antioxidant potential (methoxy), acidity (propenoic acid)

Key Observations :

  • Pyrimidine vs.
  • Benzodioxol vs. Methoxy : The benzodioxol group in the target compound provides greater metabolic resistance than the methoxy substituents in and , which are prone to demethylation .
  • Sulfanyl vs.
Hypothesized Bioactivity

While direct pharmacological data are absent, structural analogs suggest:

  • The enone moiety (α,β-unsaturated ester) may confer anti-inflammatory or kinase-inhibitory activity via Michael addition to cysteine residues .
  • The pyrimidine-thioether could mimic purine/pyrimidine bases, enabling interactions with DNA/RNA-processing enzymes .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate represents a complex organic molecule with potential pharmacological applications. Its unique structural features, including a pyran ring and pyrimidine moiety, suggest diverse biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Structure

The molecular formula of the compound is C19H17N3O6SC_{19}H_{17}N_3O_6S with a molecular weight of approximately 382.43 g/mol. The structure can be analyzed as follows:

ComponentDescription
Pyran Ring A six-membered ring containing one oxygen atom, contributing to its reactivity.
Pyrimidine Moiety A nitrogen-containing base that enhances biological interactions.
Thioether Linkage Sulfur atom connected to the pyrimidine, potentially affecting solubility and reactivity.
Benzodioxole Group Imparts additional functional properties and may enhance binding interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. The mechanism of action involves binding to active sites on enzymes, thereby blocking their function. For example, compounds with similar structures have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival . The interaction with G protein-coupled receptors (GPCRs) may also play a role in its anticancer effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds within this class have been explored for anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a derivative similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran against standard bacterial strains. The results showed significant inhibition zones, indicating strong antimicrobial properties. The compound's effectiveness was comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, the mechanism of α-glucosidase inhibition by this class of compounds was elucidated through molecular docking studies. Binding affinity studies revealed that specific functional groups within the structure enhance interaction with the enzyme's active site, leading to effective inhibition.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran , a comparison with structurally similar compounds is insightful:

CompoundStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structureAntimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This comparison illustrates how variations in substituents influence biological activity and applications.

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

The compound can be synthesized via coupling reactions involving pyrimidinylsulfanyl intermediates and a 4H-pyran-3-yl ester backbone. Key steps include:

  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) reagents to stabilize reactive sites during synthesis .
  • Formation of the (2E)-propenoate moiety via Knoevenagel condensation under mild acidic conditions, as reported for structurally similar pyran derivatives .
  • Thioether linkage formation between pyrimidine and pyran units using alkylation or nucleophilic substitution .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing (E)- and (Z)-isomers of the propenoate group) .
  • HRMS : For precise molecular weight validation and detection of isotopic patterns .
  • X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated for pyran-4-one derivatives .

Q. What safety protocols are essential during experimental handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact, as recommended for structurally related pyran derivatives .
  • Store waste in sealed containers and dispose via certified hazardous waste services to mitigate environmental risks .

Q. How is purity assessed, and what thresholds are acceptable?

  • HPLC : Purity ≥95% is typical for research-grade compounds, with retention time matching reference standards .
  • Melting point analysis : Sharp melting ranges (e.g., 150–154°C) indicate high crystallinity and minimal impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield?

  • Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Response surface methodology (RSM) can model interactions between factors .
  • For flow chemistry applications, adjust residence time and reagent stoichiometry to enhance reproducibility .

Q. How are contradictions in spectroscopic data resolved during structure elucidation?

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling patterns and quaternary carbon connectivity .
  • Compare experimental HRMS data with computational predictions (e.g., isotope distribution via ChemCalc) .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Use co-solvents (DMSO:water mixtures) or surfactants (CTAB) to stabilize hydrophobic moieties like the benzodioxol group .
  • Synthesize water-soluble prodrugs (e.g., sodium salts of carboxylic acid derivatives) .

Q. How can computational chemistry predict reactivity or binding modes?

  • Apply DFT calculations (B3LYP/6-31G*) to model reaction pathways for sulfanyl group alkylation .
  • Perform molecular docking to assess interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets) .

Q. What intermediates are critical in multi-step syntheses?

  • Pyrimidin-2-ylsulfanyl intermediates : Synthesized via nucleophilic substitution of 2-mercaptopyrimidine with bromomethyl-pyran precursors .
  • Protected benzodioxol-propenoate esters : Generated using Mitsunobu reactions or Pd-catalyzed couplings .

Q. How are stability studies designed for this compound under varying conditions?

  • Conduct accelerated degradation tests:
  • Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and quantify isomerization or oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.